

GW501516: A Technical Guide to its Potential in Cardiovascular Disease Research

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Compound of Interest		
Compound Name:	GW 501516	
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Introduction: GW501516 (also known as Cardarine) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR δ).[1] Initially developed for the treatment of metabolic and cardiovascular diseases, it demonstrated promising preclinical and early clinical results in improving lipid profiles and insulin sensitivity.[1][2][3] However, its development was halted in 2007 after long-term animal studies revealed that the compound caused a rapid increase in cancer incidence across multiple organs.[1][4][5] Despite its abandonment for therapeutic use, GW501516 remains a valuable tool in preclinical research for elucidating the roles of PPAR δ in cardiovascular physiology and pathology. This guide provides a technical overview of its mechanism of action, a summary of key experimental findings, detailed protocols, and a discussion of its potential applications in cardiovascular research.

Core Mechanism of Action: PPARδ Activation

GW501516 operates as a selective agonist for PPAR δ , a nuclear receptor that functions as a ligand-activated transcription factor.[6] Upon activation, PPAR δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7] This binding recruits coactivators, such as PGC-1 α , leading to the upregulation of genes involved in fatty acid oxidation, energy expenditure, and inflammation.[1] The compound

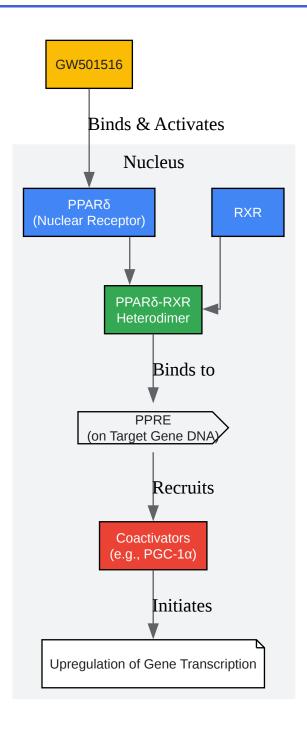


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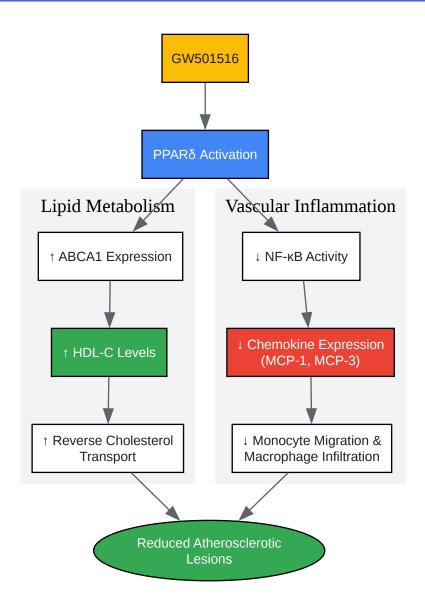
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exhibits high affinity and over 1,000-fold selectivity for PPAR δ compared to PPAR α and PPAR γ . [1]

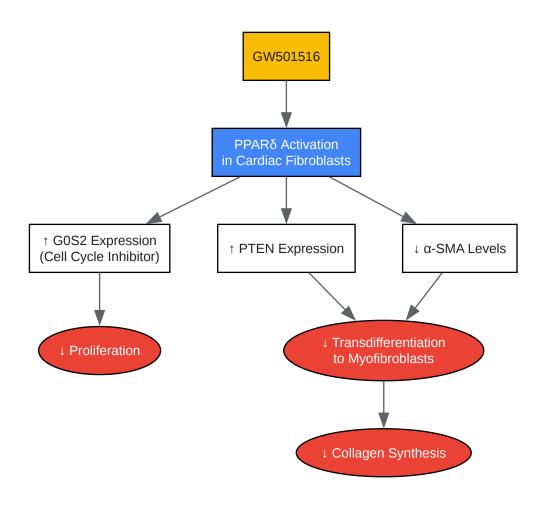












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